![molecular formula C20H15Cl2FN2O B2896606 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide CAS No. 1252498-64-8](/img/structure/B2896606.png)
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide, also known as DFMC, is a chemical compound that has been the subject of scientific research due to its potential use in cancer treatment.
Mecanismo De Acción
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide causes the degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide in lab experiments is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide could focus on optimizing its synthesis method to improve its yield and purity. In addition, further studies could investigate its efficacy in combination with other cancer treatments, as well as its potential use in other diseases where Hsp90 is implicated. Finally, research could explore the use of 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide as a tool for understanding the role of Hsp90 in various biological processes.
Métodos De Síntesis
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide is synthesized through a multi-step process involving the use of various chemicals and reagents. The starting material for the synthesis is 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, which is reacted with thionyl chloride and then with N-methyl-N-phenylmethanamine to produce 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide has been studied for its potential use in cancer treatment. In vitro studies have shown that 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that 2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide can inhibit tumor growth in mice.
Propiedades
IUPAC Name |
2,6-dichloro-5-fluoro-N-[(4-methylphenyl)-phenylmethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O/c1-12-7-9-14(10-8-12)17(13-5-3-2-4-6-13)24-20(26)15-11-16(23)19(22)25-18(15)21/h2-11,17H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPIDKAQPZNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


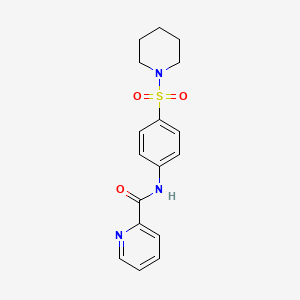
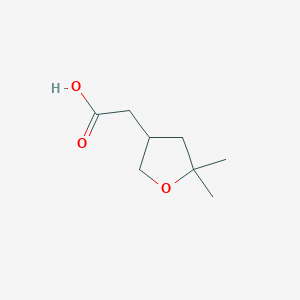

![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

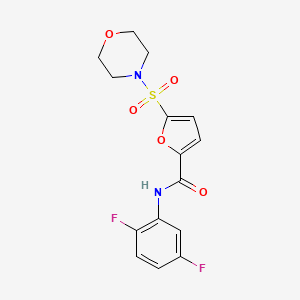
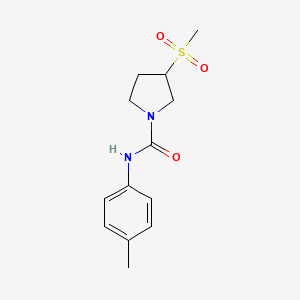

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)
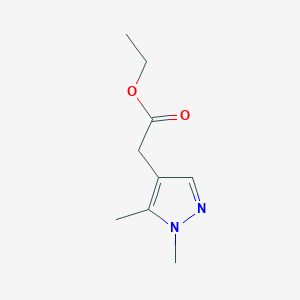

![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
![3-(3-fluorophenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896545.png)